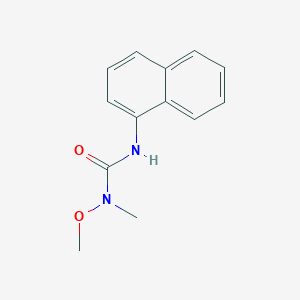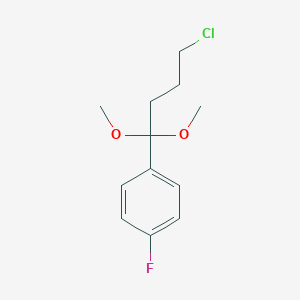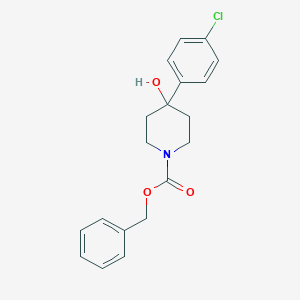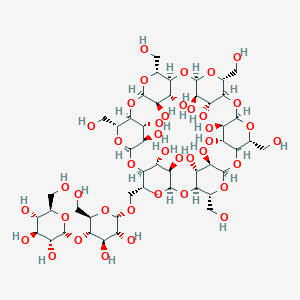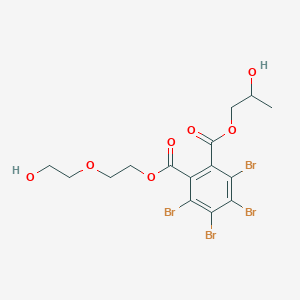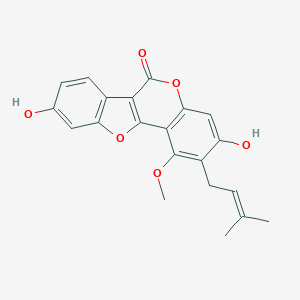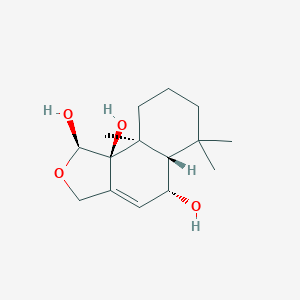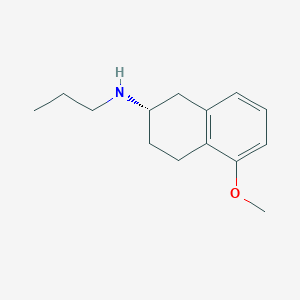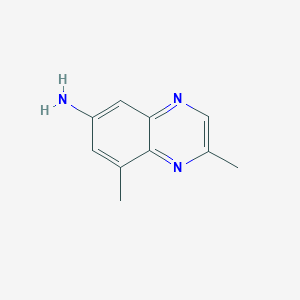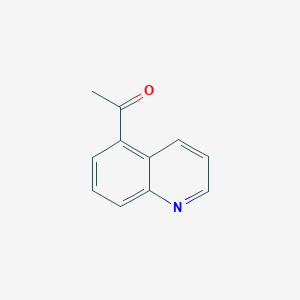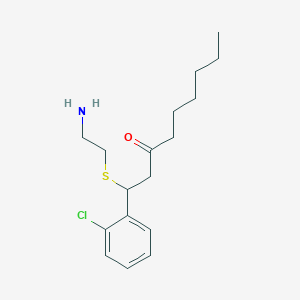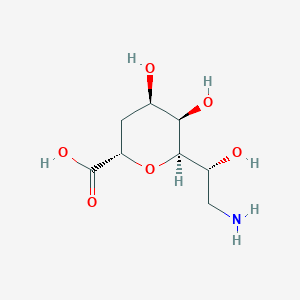
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate, also known as ADP-heptose, is a chemical compound that is widely used in scientific research. This molecule is a derivative of heptose, which is a seven-carbon sugar that is commonly found in bacterial lipopolysaccharides. ADP-heptose plays a crucial role in the biosynthesis of lipopolysaccharides, which are important components of the bacterial cell wall.
作用機序
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is involved in the biosynthesis of lipopolysaccharides, which are important components of the bacterial cell wall. Specifically, (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is used to transfer heptose-7-phosphate to the growing lipopolysaccharide chain. This process is catalyzed by the enzyme heptosyltransferase, which uses (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate as a substrate.
生化学的および生理学的効果
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is not known to have any direct biochemical or physiological effects on its own. However, its role in the biosynthesis of lipopolysaccharides makes it an important molecule in bacterial cell biology.
実験室実験の利点と制限
The synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a complex process that requires specialized equipment and expertise. However, once synthesized, (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate can be used in a variety of laboratory experiments to study the biosynthesis of lipopolysaccharides. One advantage of using (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is that it allows researchers to study the biosynthesis of lipopolysaccharides in a controlled environment. However, one limitation of using (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is that it may not accurately reflect the biosynthesis of lipopolysaccharides in vivo.
将来の方向性
There are several future directions for research involving (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate. One area of interest is the development of new antibiotics that target the biosynthesis of lipopolysaccharides. Another area of interest is the study of the role of lipopolysaccharides in bacterial pathogenesis. Additionally, researchers may investigate the use of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate as a tool for the development of new vaccines or diagnostic tools for bacterial infections.
Conclusion:
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a valuable molecule in scientific research, particularly in the study of bacterial lipopolysaccharides. Its role in the biosynthesis of lipopolysaccharides makes it an important tool for the development of new antibiotics, vaccines, and diagnostic tools for bacterial infections. While the synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a complex process, its use in laboratory experiments has the potential to advance our understanding of bacterial cell biology.
合成法
The synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate involves the condensation of ADP and heptose-7-phosphate. This reaction is catalyzed by the enzyme (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate synthase, which is found in bacterial cells. The resulting product is a nucleotide sugar that can be used in the biosynthesis of lipopolysaccharides.
科学的研究の応用
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a valuable tool in the study of bacterial lipopolysaccharides. Lipopolysaccharides are important virulence factors that play a key role in the pathogenesis of many bacterial infections. By synthesizing (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate, researchers can study the biosynthesis of lipopolysaccharides and develop new strategies for combating bacterial infections.
特性
CAS番号 |
106174-48-5 |
|---|---|
製品名 |
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate |
分子式 |
C8H15NO6 |
分子量 |
221.21 g/mol |
IUPAC名 |
(2S,4R,5R,6R)-6-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO6/c9-2-4(11)7-6(12)3(10)1-5(15-7)8(13)14/h3-7,10-12H,1-2,9H2,(H,13,14)/t3-,4-,5+,6-,7-/m1/s1 |
InChIキー |
JOMLPRUJCYAJKS-XUUWZHRGSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H](O[C@@H]1C(=O)O)[C@@H](CN)O)O)O |
SMILES |
C1C(C(C(OC1C(=O)O)C(CN)O)O)O |
正規SMILES |
C1C(C(C(OC1C(=O)O)C(CN)O)O)O |
その他のCAS番号 |
106174-48-5 |
同義語 |
(1,5-anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate 8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid AADHC alpha-C-(1,5-anhydro-7-amino-2,7-dideoxy-d-manno-heptopyranosyl)carboxylate NH2dKDO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



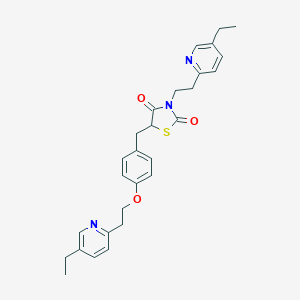
![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
